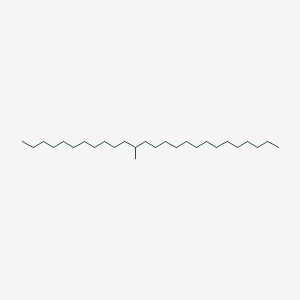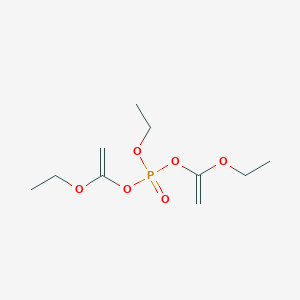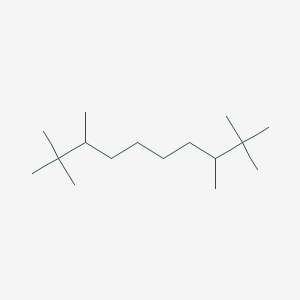
2,2,3,8,9,9-Hexamethyldecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,3,8,9,9-Hexamethyldecane is a branched alkane with the molecular formula C₁₆H₃₄ It is a hydrocarbon compound characterized by its unique structure, which includes multiple methyl groups attached to a decane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,8,9,9-Hexamethyldecane typically involves the alkylation of a decane derivative with methyl groups. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with a decane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions usually require an inert atmosphere and controlled temperature to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process may include steps such as distillation and purification to obtain a high-purity product. The use of advanced catalytic systems and process optimization techniques can further enhance the production efficiency.
化学反応の分析
Types of Reactions
2,2,3,8,9,9-Hexamethyldecane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert any functional groups present in the compound to their corresponding reduced forms.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, replacing hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a metal catalyst can be used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) or halogenating agents like N-bromosuccinimide (NBS).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols, ketones, or carboxylic acids, while halogenation can produce various halogenated derivatives.
科学的研究の応用
2,2,3,8,9,9-Hexamethyldecane has several scientific research applications, including:
Chemistry: It is used as a model compound to study the effects of branching on the physical and chemical properties of alkanes.
Biology: Its interactions with biological membranes and proteins can be studied to understand the behavior of branched hydrocarbons in biological systems.
Medicine: Research into its potential as a drug delivery vehicle or its interactions with pharmaceutical compounds.
Industry: It can be used as a solvent or intermediate in the synthesis of other complex organic molecules.
作用機序
The mechanism of action of 2,2,3,8,9,9-Hexamethyldecane involves its interactions at the molecular level. As a hydrocarbon, it primarily interacts through van der Waals forces. In biological systems, it may interact with lipid bilayers, affecting membrane fluidity and permeability. Its branched structure can influence its solubility and reactivity, making it a unique compound for various applications.
類似化合物との比較
Similar Compounds
2,2,4,7,9,9-Hexamethyldecane: Another branched alkane with a similar structure but different branching positions.
2,2,3,8,9,9-Hexamethylundecane: A longer-chain alkane with additional methyl groups.
Uniqueness
2,2,3,8,9,9-Hexamethyldecane is unique due to its specific branching pattern, which affects its physical and chemical properties. This distinct structure can lead to different reactivity and interactions compared to other similar compounds, making it valuable for specific research and industrial applications.
特性
CAS番号 |
65604-60-6 |
|---|---|
分子式 |
C16H34 |
分子量 |
226.44 g/mol |
IUPAC名 |
2,2,3,8,9,9-hexamethyldecane |
InChI |
InChI=1S/C16H34/c1-13(15(3,4)5)11-9-10-12-14(2)16(6,7)8/h13-14H,9-12H2,1-8H3 |
InChIキー |
UJLLPGRIRKFTQY-UHFFFAOYSA-N |
正規SMILES |
CC(CCCCC(C)C(C)(C)C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


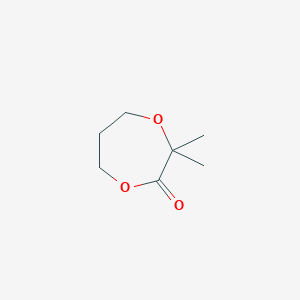
![1-[Dibutyl(chloro)stannyl]butan-2-ol](/img/structure/B14487850.png)
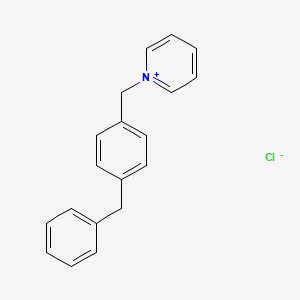
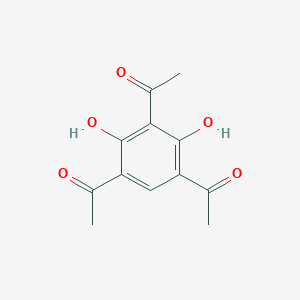
![Sulfonyl-4,4' di(phenoxy-2 octanoate d'ethyle) [French]](/img/structure/B14487868.png)
![Methyl 9,10,12-tris[(trimethylsilyl)oxy]octadecanoate](/img/structure/B14487873.png)
![S-[6-(Ethylsulfanyl)hexyl] O-hexyl methylphosphonothioate](/img/structure/B14487881.png)
![2-[(Bromoacetyl)oxy]ethyl 2-methylprop-2-enoate](/img/structure/B14487890.png)
![4-[(4-Bromophenyl)tellanyl]-N,N-dimethylaniline](/img/structure/B14487902.png)
![4,4'-[1,3-Phenylenebis(oxy)]bis(6-chloro-1,3,5-triazin-2-amine)](/img/structure/B14487908.png)
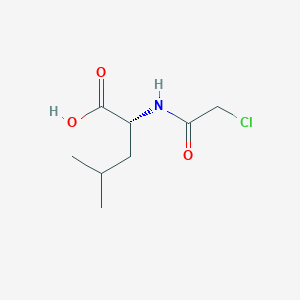
![2-Methyl-3-[(3-methyl-2-nitrophenyl)methyl]benzoic acid](/img/structure/B14487912.png)
